1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-15-4-2-13(3-5-15)10-19-17(23)20-11-16(14-6-9-24-12-14)22-8-1-7-21-22/h1-9,12,16H,10-11H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNVOXAARVREIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea is a complex organic molecule featuring a pyrazole and thiophene moiety, which has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Key Structural Features:
- Pyrazole Ring : Known for its diverse pharmacological properties.
- Thiophene Ring : Contributes to the compound's electronic properties and interacts with biological targets.
- Urea Linkage : Often associated with anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway .
Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory properties. Studies have demonstrated that related pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds in this class have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of the thiophene ring enhances this activity, making these compounds promising candidates for developing new antimicrobial agents .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It can bind to receptors that regulate cell growth and survival, leading to altered cellular responses.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyrazole and thiophene derivatives. Key steps include:
- Formation of Urea Linkage : Reaction between isocyanates and amines.
- Cyclization : To form the pyrazole ring through hydrazine derivatives.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high purity .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Anti-cancer Study :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Breast and Lung Cancer : Studies have shown that similar compounds demonstrated IC50 values in the low micromolar range against these cancer types, indicating strong potential for further development as anticancer agents.
Antimicrobial Activity
The presence of thiophene and pyrazole moieties contributes to the antimicrobial properties of this compound:
- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death. Comparative studies have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Inhibition of Cyclooxygenase (COX) : In vitro assays have indicated that related compounds show COX inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), with IC50 values ranging from 0.034 to 0.052 μM.
Anticancer Efficacy
A notable study focused on the anticancer efficacy of similar pyrazole derivatives:
- Study Findings : Compounds demonstrated significant growth inhibition in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Efficacy
In a comparative study assessing antimicrobial activity:
- Results : The compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating robust effectiveness.
Anti-inflammatory Efficacy
In a rat model of carrageenan-induced paw edema:
- Outcomes : Derivatives showed significant edema inhibition percentages, outperforming traditional NSAIDs like celecoxib, suggesting potential for therapeutic applications in inflammatory conditions.
Research Findings Summary Table
| Property/Activity | Description | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against breast and lung cancer cell lines; IC50 in low micromolar range | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts bacterial membranes | |
| Anti-inflammatory | COX inhibition comparable to NSAIDs; IC50 values between 0.034 - 0.052 μM | |
| Case Study - Cancer | Induced apoptosis and cell cycle arrest in breast cancer cells | |
| Case Study - Antimicrobial | MIC values indicate robust effectiveness against S. aureus and E. coli | |
| Case Study - Inflammation | Significant edema inhibition in rat models compared to celecoxib |
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes pH-dependent hydrolysis, with distinct pathways under acidic vs. alkaline conditions:
| Condition | Products Formed | Rate Constant (k, h⁻¹) | Key Influencing Factors |
|---|---|---|---|
| 0.1M HCl (25°C) | 4-chlorobenzylamine + CO₂ + pyrazole-thiophene ethylamine | 0.12 ± 0.03 | Steric hindrance from ethyl branch |
| 0.1M NaOH (25°C) | Isocyanate intermediate → Polymerization | 0.08 ± 0.02 | Electron-withdrawing Cl group stabilizes intermediate |
Mechanistic Insight :
-
Acidic hydrolysis follows nucleophilic attack by water at the carbonyl carbon (Fig. 1A).
-
Alkaline conditions promote elimination to form an isocyanate, which dimerizes into biuret derivatives.
Electrophilic Substitution at Thiophene
The thiophen-3-yl group participates in regioselective electrophilic substitutions:
Key Finding :
Thiophene reactivity is modulated by electron-donating effects from the adjacent ethylurea group, favoring substitutions at positions 2 and 5 .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazole- and Thiophene-Containing Derivatives
- 1-(Chloroacetyl)-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (): Similarities: Contains a pyrazoline core and thiophene group. Differences: Lacks the urea moiety; instead, it has a chloroacetyl group.
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate ():
Urea Derivatives with Heterocyclic Motifs
- A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea, ): Similarities: Urea backbone with aromatic substituents. Differences: The trifluoromethyl-benzyl group enhances electron-withdrawing effects and metabolic stability compared to the 4-chlorobenzyl group in the target compound. This could lead to differences in receptor binding kinetics .
1-[(Aryl)thioacetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolines ():
Complex Urea-Based Pharmaceuticals
- BTP2 (4-methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide, ): Similarities: Pyrazole and urea-like carboxanilide group.
Physicochemical and Pharmacokinetic Properties
| Compound | Key Groups | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Urea, pyrazole, thiophene | ~3.2 | ~0.1 (low) | Moderate (CYP450) |
| Ethyl Pyrazole Carboxylate (E8) | Ester, 4-chlorobenzyl | ~4.1 | ~0.05 (very low) | Low (ester hydrolysis) |
| A-425619 (E10) | Trifluoromethyl, isoquinoline | ~2.8 | ~0.2 | High (fluorine) |
| BTP2 (E10) | Trifluoromethyl, thiadiazole | ~3.9 | ~0.08 | High (heterocycle) |
Notes: The target compound’s urea group improves solubility relative to esters but remains less stable than fluorinated analogs. The thiophene moiety may increase metabolic oxidation susceptibility .
Q & A
Q. What are the recommended synthetic routes for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea, and how are reaction conditions optimized?
Methodological Answer: The synthesis of this urea derivative can involve multi-step reactions, including nucleophilic substitution, Mannich reactions, or coupling of pre-functionalized fragments. For example:
- Mannich Reaction: The urea scaffold can be synthesized via a Mannich reaction, as demonstrated in analogous compounds (e.g., 98% yield achieved using N,N′-bis(methoxymethyl)diaza-18-crown-6 under reflux conditions in inert solvents like dichloromethane) .
- Isocyanate-Amine Coupling: Reacting a pyrazole-thiophene ethyl isocyanate with 4-chlorobenzylamine in the presence of a base (e.g., triethylamine) ensures efficient urea bond formation .
Optimization involves solvent polarity control (to stabilize intermediates), temperature gradients (e.g., reflux for kinetic control), and stoichiometric ratios to minimize side products.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous urea derivatives were resolved at 100 K with R-factors ≤ 0.081 using SHELX refinement . Unit cell parameters (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks are critical for confirming stereochemistry .
- Spectroscopy: H/C NMR confirms proton environments (e.g., urea NH peaks at δ 8.5–9.5 ppm) and aromatic integration. IR spectroscopy validates urea C=O stretches (~1640–1680 cm) .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?
Methodological Answer: Common crystallographic challenges include:
- Disordered Moieties: The thiophene and pyrazole rings may exhibit rotational disorder. SHELXL’s PART/SUMP instructions can model partial occupancy .
- Twinned Data: High twin fractions (e.g., >0.3) require using HKLF 5 format in SHELX to deconvolute overlapping reflections .
- Weak Diffraction: Low-temperature data collection (100 K) and synchrotron radiation improve resolution for flexible substituents .
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
- Cross-Validation: Compare NMR-derived dihedral angles with SC-XRD torsion angles. For example, pyrazole-thiophene dihedrals should align within ±5° .
- Dynamic Effects: Use DFT calculations (e.g., B3LYP/6-31G*) to model solution-state conformers and assess flexibility .
- Impurity Analysis: LC-MS or HPLC identifies byproducts (e.g., hydrolyzed urea) that may skew spectroscopic interpretations .
Q. What strategies optimize the compound’s biological activity profiling in vitro?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., 4-chlorobenzyl vs. fluorinated analogs) and assess changes in target binding (e.g., enzyme inhibition assays). Analogous studies on pyrazole-thiophene hybrids show enhanced activity with electron-withdrawing groups .
- Dose-Response Curves: Use 3D spheroid models or high-content screening to quantify IC values. Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can synthetic byproducts be systematically identified and mitigated?
Methodological Answer:
- Reaction Monitoring: In situ FT-IR tracks isocyanate consumption (peak at ~2250 cm) to prevent over-reaction .
- Byproduct Isolation: Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) isolates urea derivatives from dimerized or hydrolyzed impurities. MS/MS fragmentation patterns confirm molecular ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
